1-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid
Overview
Description
1-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid: is a synthetic organic compound that features a cyclopropane ring and an azetidine moiety. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the azetidine nitrogen, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized from commercially available starting materials through a series of reactions, including cyclization and protection steps.
Introduction of Cyclopropane Ring: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds or other cyclopropanating agents.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the cyclopropane ring, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: 1-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for drug design .
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid depends on its specific application. In drug design, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group can be removed under acidic conditions to reveal the active azetidine moiety, which can then interact with biological targets .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: Similar structure but lacks the cyclopropane ring.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: Contains an acetic acid moiety instead of a cyclopropane ring.
Uniqueness: 1-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid is unique due to the presence of both the azetidine and cyclopropane rings, which provide distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in various synthetic and medicinal applications .
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8(7-13)12(4-5-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZCZBWIDRYJMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131375 | |
Record name | 1-Azetidinecarboxylic acid, 3-(1-carboxycyclopropyl)-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801131375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375303-90-4 | |
Record name | 1-Azetidinecarboxylic acid, 3-(1-carboxycyclopropyl)-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-(1-carboxycyclopropyl)-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801131375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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